Product packaging for 1-(1,1-Difluoroethyl)-3-iodobenzene(Cat. No.:CAS No. 1309476-19-4)

1-(1,1-Difluoroethyl)-3-iodobenzene

Cat. No.: B1404402
CAS No.: 1309476-19-4
M. Wt: 268.04 g/mol
InChI Key: HSIYTLFXHGREAX-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-3-iodobenzene (CAS 1032507-55-3 ) is an organic compound with the molecular formula C8H7F2I and a molecular weight of 268.05 g/mol . It is classified as a molecular building block, which are molecular fragments or real molecules with reactive functional groups used for the modular, "bottom-up" assembly of specific molecular structures . These building blocks are essential in constructing nanoparticles, metal-organic frameworks, organic molecules, and supramolecular systems, ensuring the production of desired target molecules . The structure of this compound, featuring an iodine atom and a difluoroethyl group on a benzene ring, makes it a valuable intermediate in drug discovery and materials science. The iodine substituent serves as an excellent site for further functionalization through cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex architectures. The 1,1-difluoroethyl group can influence the compound's electronic properties and metabolic stability, which is a desirable trait in the development of pharmaceutical candidates and agrochemicals. This product is offered with a high purity of 97% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers can utilize this compound in exploratory chemistry, as a precursor in the synthesis of more complex molecules, and in the development of new synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F2I B1404402 1-(1,1-Difluoroethyl)-3-iodobenzene CAS No. 1309476-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,1-difluoroethyl)-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2I/c1-8(9,10)6-3-2-4-7(11)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIYTLFXHGREAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformations of 1 1,1 Difluoroethyl 3 Iodobenzene

Metal-Catalyzed Cross-Coupling Reactions

The presence of the iodo group on the benzene (B151609) ring of 1-(1,1-Difluoroethyl)-3-iodobenzene makes it an excellent substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Transformations

Palladium catalysis is a powerful and versatile tool in organic synthesis, enabling the formation of new bonds under relatively mild conditions with high functional group tolerance. The C–I bond in this compound is particularly susceptible to oxidative addition to a low-valent palladium species, initiating a range of catalytic cycles.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an aryl halide with an organoboron compound. For this compound, this reaction provides a direct route to biaryl structures bearing the 1,1-difluoroethyl group.

The general reaction scheme involves the coupling of this compound with a variety of arylboronic acids or their corresponding esters. The selection of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. While specific studies on this exact substrate are not extensively detailed in readily available literature, established protocols for the Suzuki-Miyaura coupling of aryl iodides serve as a strong predictive model for its reactivity. wikipedia.orgfrontiersin.orgresearchgate.net Typically, catalysts such as Pd(PPh₃)₄ or a combination of a palladium(II) precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand are employed. frontiersin.org A variety of bases, including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), are used to facilitate the transmetalation step.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides This table is based on general knowledge of Suzuki-Miyaura reactions and does not represent experimentally verified results for this compound.

Entry Arylboronic Acid Catalyst System Base Solvent Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O High
2 4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Dioxane High

The Negishi coupling reaction pairs an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This method is particularly valued for its high functional group tolerance and the ability to form C(sp²)–C(sp³) bonds. While the coupling of this compound with fluoroalkyl zinc reagents is a specialized transformation, the general principles of Negishi coupling are well-established. wikipedia.org

The reaction would involve the preparation of a fluoroalkyl zinc reagent, which is then coupled with this compound in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or one derived from Pd₂(dba)₃ and a phosphine ligand. The reactivity of organozinc reagents makes them highly effective nucleophiles in the transmetalation step of the catalytic cycle. This approach would be a powerful tool for introducing a second, different fluoroalkyl chain onto the aromatic ring.

Palladium catalysis is also instrumental in forming bonds between carbon and heteroatoms like sulfur, nitrogen, and oxygen, commonly known as Buchwald-Hartwig amination (for C-N bonds) and the analogous C-O and C-S coupling reactions.

For C-N bond formation , this compound can be coupled with a wide range of primary or secondary amines. These reactions typically employ a palladium precursor and a specialized bulky electron-rich phosphine ligand, such as Xantphos or a biarylphosphine ligand, with a strong base like sodium tert-butoxide (NaOtBu). nih.gov

For C-O bond formation , the coupling of this compound with phenols or alcohols (etherification) can be achieved under similar palladium-catalyzed conditions. researchgate.netfrontiersin.org The choice of ligand and base is critical to promote the desired C-O reductive elimination from the palladium center.

For C-S bond formation , thiols can be coupled with this compound to form aryl thioethers. These palladium-catalyzed reactions provide a direct method for introducing sulfur-containing functionalities.

Table 2: Potential Palladium-Catalyzed C-Heteroatom Bond Formations This table illustrates potential transformations based on established methodologies for aryl iodides.

Entry Nucleophile Ligand Base Product Type
1 Morpholine Xantphos NaOtBu Aryl amine
2 Phenol Biarylphosphine Cs₂CO₃ Diaryl ether

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a complementary and often more cost-effective alternative to palladium-based systems for certain cross-coupling reactions.

Copper catalysis is particularly effective for the introduction of fluoroalkyl groups. While many methods focus on the fluoroalkylation of aryl halides, the reverse—coupling an aryl halide with a fluoroalkyl source—is also a key strategy. In the context of this compound, copper catalysis could be employed to couple it with other sources of fluoroalkyl groups. For instance, copper-catalyzed reactions involving trifluoromethylating or difluoromethylating reagents are well-documented. A potential application would be the coupling with a copper-fluoroalkyl species, generated in situ, to synthesize molecules containing both a 1,1-difluoroethyl group and another fluoroalkyl moiety. nih.gov

Aryl Radical-Enabled Coupling Pathways

The carbon-iodine bond in this compound can be homolytically cleaved to generate a 3-(1,1-difluoroethyl)phenyl radical. This reactive intermediate can then participate in various coupling reactions. The generation of aryl radicals from aryl iodides can be initiated by radical initiators, photolysis, or transition metal catalysis. Once formed, these radicals can add to unsaturated systems or participate in atom transfer reactions.

For instance, iron-catalyzed multicomponent radical cross-coupling reactions have been developed to form 1,3-difunctionalized bicyclo[1.1.1]pentane (BCP) aryls. In such a system, an aryl radical, which could be generated from this compound, would add to [1.1.1]propellane to form a BCP radical. This intermediate can then be trapped by another radical or an organometallic species to yield the final product. While specific examples with this compound are not documented, the general strategy is robust for a variety of aryl Grignard reagents and alkyl halides.

Aryl radicals generated from aryl hydrazines in the presence of catalytic iodine and air have been shown to arylate substituted 1,4-naphthoquinones. acs.org This suggests a potential pathway for the arylation of quinones using a derivative of this compound.

Nickel-Catalyzed Reactions

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, often offering advantages over traditional palladium-based systems. nih.gov Aryl iodides are excellent electrophiles in these transformations.

Table 1: Potential Nickel-Catalyzed Reactions of this compound

Reaction Type Coupling Partner Potential Product General Catalyst System
Suzuki-Miyaura Coupling Arylboronic acid 3-(1,1-Difluoroethyl)biphenyl derivative NiCl₂(dppf)
Reductive Cross-Coupling Alkyl halide 1-Alkyl-3-(1,1-difluoroethyl)benzene Ni(0) with a bipyridine ligand

A nickel-catalyzed reductive decarboxylative cross-coupling of N-hydroxyphthalimide (NHPI) esters with aryl iodides has been developed to synthesize α-aryl nitriles. wikipedia.org Applying this methodology to this compound would be expected to yield α-[3-(1,1-difluoroethyl)phenyl]-substituted nitriles. The reaction mechanism likely involves the formation of a Ni(0) species which undergoes oxidative addition to the aryl iodide.

Furthermore, nickel-catalyzed reductive cross-electrophile coupling (XEC) reactions provide a direct method to couple two different electrophiles. libretexts.org For example, the coupling of an aryl iodide with an alkyl halide can be achieved using a nickel catalyst and a stoichiometric reductant. It is plausible that this compound could be coupled with various alkyl halides under similar conditions.

Photoredox Catalysis and Radical Chemistry

Photoredox-Mediated Transformations of Aryl Halides

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. Aryl halides are common substrates in these transformations. An excited-state photocatalyst can reduce an aryl halide to generate an aryl radical, which can then engage in a variety of coupling reactions.

For example, photoredox-mediated arylation of isonitriles with diaryliodonium salts has been reported to produce benzamides. beilstein-journals.orgbeilstein-journals.org While this reaction uses a diaryliodonium salt, the underlying principle of generating an aryl radical via photoredox catalysis could be extended to aryl iodides like this compound. The resulting 3-(1,1-difluoroethyl)phenyl radical could potentially be trapped by isonitriles to form corresponding imidoyl radicals, which upon oxidation and hydrolysis would yield amides.

Generation and Reactivity of Fluoroalkyl Radicals from Fluoroalkyl Iodides

While the focus is on the aryl iodide moiety, it is worth noting that fluoroalkyl iodides are precursors to fluoroalkyl radicals. The generation of these radicals can be achieved through various methods, including photoredox catalysis. These highly reactive species can then participate in a range of transformations, such as addition to alkenes and arenes. While this compound itself does not possess a fluoroalkyl iodide group, its synthesis may involve intermediates that do, and understanding their reactivity is crucial in the broader context of synthesizing fluorinated molecules.

Catalyst-Free Photochemical Approaches to C-H Fluorination

Catalyst-free photochemical methods for C-H fluorination have been developed, often utilizing reagents like Selectfluor under UV irradiation. mdpi.comresearchgate.net These reactions typically proceed via a hydrogen atom transfer (HAT) mechanism. While not directly involving the iodo group of this compound, the principles of photochemical activation could potentially be applied in other transformations of this molecule. For instance, photolysis of the C-I bond could generate the aryl radical without the need for a photocatalyst, enabling subsequent coupling reactions.

Hypervalent Iodine Chemistry

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are versatile reagents in organic synthesis. beilstein-journals.orgresearchgate.net These compounds, such as (diacetoxyiodo)arenes and aryliodonium salts, are excellent electrophiles and oxidizing agents.

The oxidation of this compound would lead to the formation of a corresponding hypervalent iodine(III) or iodine(V) species. For example, treatment with peracetic acid or other strong oxidants can yield the corresponding iodosyl (B1239551) or iodyl derivatives.

Table 2: Potential Hypervalent Iodine Reagents from this compound

Reagent Type Structure Potential Synthetic Applications
Aryl-λ³-iodane (I(III)) [3-(1,1-Difluoroethyl)phenyl]I(OAc)₂ Oxidation of alcohols, phenols; arylation reactions
Diaryliodonium Salt {3-(1,1-Difluoroethyl)phenyl}I⁺X⁻ Arylation of nucleophiles

These hypervalent iodine reagents derived from this compound could then be used in a variety of synthetic transformations. For instance, the corresponding (diacetoxyiodo)arene could be used to oxidize alcohols to aldehydes or ketones. Diaryliodonium salts are excellent arylating agents and could be used to transfer the 3-(1,1-difluoroethyl)phenyl group to a wide range of nucleophiles. beilstein-journals.org The preparation of such reagents from iodoarenes is well-established, often involving oxidation with reagents like m-chloroperbenzoic acid (mCPBA) or potassium persulfate. nih.govorganic-chemistry.org

Role of Aryliodonium Salts as Reactive Precursors

Aryliodonium salts are hypervalent iodine compounds of the type [Ar₂I]⁺X⁻, which serve as excellent aryl-transfer reagents. diva-portal.org The oxidation of an iodoarene to a λ³-iodane, followed by a ligand exchange with another arene, is a common method for their synthesis. rsc.org For an iodoarene like this compound, the electron-withdrawing nature of the difluoroethyl group facilitates the initial oxidation of the iodine atom.

In the synthesis of unsymmetrical diaryliodonium salts, it is generally advantageous for the iodoarene to be the more electron-poor component to avoid the formation of unwanted byproducts. diva-portal.org Therefore, this compound would be an ideal starting material for creating a variety of diaryliodonium salts. These salts can then be used in a wide range of applications, including the arylation of nucleophiles. mdpi.com The synthesis can be achieved using various oxidants, such as m-chloroperoxybenzoic acid (m-CPBA), or through electrochemical methods, which are considered a greener alternative as they avoid chemical oxidants. rsc.orgchemrxiv.org

The general scheme for the synthesis of a diaryliodonium salt from an iodoarene is as follows: Ar-I + [Oxidant] → [Ar-I(III)-L₂] → [Ar-I⁺-Ar']X⁻

Table 1: Examples of Diaryliodonium Salt Synthesis from Electron-Deficient Iodoarenes This table presents data for analogous compounds to illustrate the principle.

Iodoarene (ArI) Arene (Ar'H) Oxidant/Conditions Product Yield (%) Reference
4-Iodonitrobenzene Toluene m-CPBA, TsOH·H₂O [4-Nitrophenyl)(4-methylphenyl)iodonium tosylate 85 chemrxiv.org
4-Iodobenzonitrile Anisole Electrochemical, TfOH [4-Cyanophenyl)(4-methoxyphenyl)iodonium triflate 91 rsc.org
1-Iodo-3,5-bis(trifluoromethyl)benzene Benzene K₂S₂O₈, H₂SO₄ 3,5-Bis(trifluoromethyl)phenyliodonium hydrogensulfate 78

Ligand Exchange Reactions in Hypervalent Iodine Systems

Ligand exchange is a fundamental process in the chemistry of hypervalent iodine compounds, often preceding reductive elimination in catalytic cycles. nih.govprinceton.edu For iodine(III) species derived from this compound, such as ArIX₂, the two ligands (X) are held in axial positions in a trigonal bipyramidal geometry. nih.gov These ligands can be exchanged with other nucleophiles present in the reaction mixture.

The mechanism of ligand exchange can be either dissociative, proceeding through a short-lived iodonium (B1229267) ion intermediate, or associative, involving the formation of a higher-coordinate iodine species. chemrxiv.org The exact pathway can depend on the nature of the ligands and the aryl group.

Recent studies have shown that fluoride (B91410) ions can promote the rapid exchange of aryl groups in diaryliodonium salts at room temperature. nih.gov This exchange is highly sensitive to the concentration of the fluoride ion. For an unsymmetrical diaryliodonium salt containing the 3-(1,1-difluoroethyl)phenyl group, the electronic disparity between the two aryl rings would significantly influence the equilibrium of this exchange. The unsymmetrically substituted salt tends to be more stable as the electronic difference between the two aryl rings increases. nih.gov

Table 2: Factors Influencing Ligand Exchange in Hypervalent Iodine Species This table presents data for analogous systems to illustrate key principles.

C-F Bond Activation and Selective Functionalization

The activation of carbon-fluorine bonds is a formidable challenge in organic chemistry due to their high bond dissociation energy. researchgate.net However, the selective functionalization of C-F bonds offers a powerful strategy for the synthesis of novel fluorinated molecules. organic-chemistry.org In this compound, the C(sp³)-F bonds of the difluoroethyl group are potential targets for such activation.

The activation of unactivated aliphatic C-F bonds typically requires the use of strong Lewis acids or transition metal complexes. researchgate.netresearchgate.net For gem-difluoro compounds, selective mono-defluorination would lead to monofluoroalkenes, which are valuable synthetic intermediates. Research in this area has shown that reagents based on silicon, boron, or transition metals like cobalt can mediate C-F functionalization. researchgate.netresearchgate.net

Table 3: Examples of C-F Bond Activation in Fluorinated Organic Compounds This table presents data for analogous compounds to illustrate the concept of C-F bond activation.

Substrate Reagent/Catalyst Product Type Significance Reference
Trifluoromethylarenes Hydrosilane, Trityl cation Difluoromethylated arenes Selective single C-F bond cleavage and functionalization. researchgate.net
2-Aryl-1,3-difluoropropan-2-ols Silicon-based Lewis acid Fluoromethyl-oxazolidinones Intramolecular C-F activation to form a C-N bond. researchgate.net
gem-Difluoroalkanes Cobalt salt, Cs₂CO₃ Monofluoroalkenes Controlled selective defluorination. researchgate.net

Mechanistic Investigations of Reactions Involving 1 1,1 Difluoroethyl 3 Iodobenzene

Elucidation of Reaction Pathways and Key Intermediates

The elucidation of reaction pathways for 1-(1,1-difluoroethyl)-3-iodobenzene often involves identifying key intermediates that dictate the course of the reaction. Depending on the reaction conditions and the nature of the other reactants, both radical and ionic intermediates can be formed.

In many transformations, the carbon-iodine (C-I) bond is the more reactive site. Homolytic cleavage of the C-I bond can lead to the formation of the 3-(1,1-difluoroethyl)phenyl radical. This radical intermediate is a key species in various coupling and substitution reactions. For instance, in reactions proceeding via a radical-nucleophilic aromatic substitution (SRN1) mechanism, this aryl radical is a central intermediate. wikipedia.orgchim.it

Alternatively, heterolytic cleavage or oxidative addition to a transition metal can generate organometallic intermediates. For example, in palladium-catalyzed cross-coupling reactions, an oxidative addition step involving the C-I bond of this compound to a low-valent palladium species is a critical initiation step. This forms a Pd(II)-aryl intermediate which then participates in subsequent steps of the catalytic cycle.

The presence of the difluoroethyl group can influence the stability and reactivity of these intermediates. The strong electron-withdrawing nature of the fluorine atoms can affect the electron density of the aromatic ring and the stability of any charged or radical species formed.

Role of Transition Metal Complexes in Catalytic Cycles

Transition metal catalysis is a cornerstone of modern organic synthesis, and reactions involving this compound are no exception. Palladium, copper, and nickel complexes are commonly employed to facilitate a variety of transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), aminations, and etherifications.

In a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle involves several key steps:

Oxidative Addition: The cycle begins with the oxidative addition of this compound to a low-valent transition metal complex, typically Pd(0). This step involves the cleavage of the C-I bond and the formation of an arylpalladium(II) halide intermediate.

Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation (for Heck): In a Suzuki coupling, for instance, the arylpalladium(II) intermediate reacts with an organoboron compound in the presence of a base. The organic group from the boron reagent is transferred to the palladium center, a process known as transmetalation.

Reductive Elimination: The final step is the reductive elimination of the desired coupled product from the palladium center, which regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

The ligands coordinated to the transition metal play a crucial role in modulating the reactivity and stability of the metal complexes throughout the catalytic cycle. They can influence the rate of oxidative addition, facilitate transmetalation, and promote reductive elimination.

Radical vs. Polar Mechanisms in C-F and C-I Bond Transformations

The reactivity of this compound is characterized by the distinct properties of its carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. While the C-I bond is weaker and more susceptible to both polar and radical cleavage, the C-F bonds are exceptionally strong. However, under specific conditions, transformations involving the C-F bonds can also be induced, often proceeding through radical pathways.

The Substitution Radical-Nucleophilic Unimolecular (SRN1) mechanism is a chain reaction that proceeds through radical and radical anion intermediates. wikipedia.orgchim.it This pathway is particularly relevant for the substitution of the iodine atom in this compound, especially with certain nucleophiles under photostimulation or with solvated electrons. chim.it

The key steps of an SRN reaction are:

Initiation: An electron is transferred to the this compound molecule, forming a radical anion. wikipedia.orgyoutube.com

Propagation:

The radical anion fragments, cleaving the C-I bond to generate the 3-(1,1-difluoroethyl)phenyl radical and an iodide ion. wikipedia.org

This aryl radical then reacts with a nucleophile to form a new radical anion. wikipedia.org

The newly formed radical anion transfers an electron to another molecule of this compound, propagating the chain and forming the final product. wikipedia.org

Termination: The chain reaction can be terminated by various processes, such as radical dimerization or reaction with the solvent. chim.it

The involvement of radical intermediates in SRN reactions has been supported by various mechanistic studies, including the observation of side products arising from radical cyclization or hydrogen abstraction. researchgate.net

Single Electron Transfer (SET) is a fundamental step in many chemical reactions and is often the initiating event in radical pathways. sigmaaldrich.com In the context of this compound, SET can be induced by photoexcitation, chemical reductants, or through the formation of an Electron Donor-Acceptor (EDA) complex. beilstein-journals.orgresearcher.life

An EDA complex is a reversible, weak association between an electron donor and an electron acceptor. beilstein-journals.org Upon irradiation with light, the EDA complex can be excited, leading to an electron transfer that generates a radical ion pair. beilstein-journals.org For example, this compound can act as an electron acceptor, forming an EDA complex with a suitable electron donor. Photoactivation of this complex can initiate radical reactions. nih.gov This approach is particularly attractive as it often avoids the need for transition metal catalysts or photosensitizers. beilstein-journals.org

Mechanistic studies have shown that the formation of an α,α-difluoromethyl radical can occur through single-electron reduction and subsequent defluorination, which can then participate in additions to alkenes. researcher.life The interaction with certain salts, like lithium iodide, can promote the photoinduced reduction mediated by the EDA complex. researcher.life

Halogen Atom Transfer (XAT) is another important elementary step in radical chemistry. In the context of this compound, this would typically involve the transfer of the iodine atom to a radical species. While less common for initiating reactions with aryl iodides compared to photolysis or SET, it can be a key step in certain radical chain processes. For instance, a radical generated in the reaction mixture could abstract the iodine atom from this compound, generating the 3-(1,1-difluoroethyl)phenyl radical and propagating a radical chain.

Computational Chemistry in Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. rsc.org For reactions involving this compound, computational studies can provide valuable insights that are often difficult to obtain experimentally.

DFT calculations can be used to:

Determine the geometries and energies of reactants, intermediates, transition states, and products. This allows for the mapping of the potential energy surface of a reaction and the identification of the most likely reaction pathway.

Investigate the electronic structure of key species. This can help in understanding the nature of bonding and the distribution of charge and spin density in intermediates.

Model the influence of solvents and catalysts on the reaction. Solvation models can be incorporated to study the effect of the reaction medium, and the role of catalyst-substrate interactions can be explicitly modeled.

Predict the regioselectivity and stereoselectivity of reactions. By comparing the activation energies of different possible pathways, the observed experimental outcomes can be rationalized and predicted.

Explore the nature of EDA complexes. Computational studies can help to understand the interactions within these complexes and predict their photochemical behavior. rsc.org

For example, DFT studies could be employed to compare the energetics of radical versus polar pathways for a given transformation of this compound, thereby providing strong evidence to support or refute a proposed mechanism.

Density Functional Theory (DFT) Applications to Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions. For reactions involving this compound, DFT calculations can map out the complete potential energy surface, identifying the structures of reactants, products, intermediates, and transition states.

Research in related fields has demonstrated that DFT methods, such as B3LYP and M06-2X, are effective in predicting reaction pathways. mdpi.com For instance, in a hypothetical electrophilic aromatic substitution (EAS) reaction on this compound, DFT can be employed to determine the preferred site of attack. The calculations would involve modeling the approach of an electrophile (e.g., a nitronium ion, NO₂⁺) to the different available positions on the benzene (B151609) ring. By calculating the activation energies for the formation of the sigma-complex (Wheland intermediate) at each position, the regioselectivity of the reaction can be predicted.

DFT studies on substituted pyridines have shown that electron-donating groups on an aromatic ring can lower the activation energy of a rearrangement, while electron-withdrawing groups have the opposite effect. researchgate.net Applying this principle, the strong electron-withdrawing nature of the 1,1-difluoroethyl group in this compound is expected to significantly influence the energetics of any reaction involving charge buildup on the ring. DFT calculations allow for the quantification of these substituent effects, providing a detailed understanding of how they modulate the reaction barrier. nih.gov The rate-determining step of a multi-step reaction can be identified by locating the transition state with the highest relative energy.

Table 1: Illustrative DFT-Calculated Activation Energies (ΔE‡) for Electrophilic Nitration of this compound

Position of AttackRelative Activation Energy (kcal/mol)Predicted Major Product
ortho (to I)22.5No
ortho (to CF₂CH₃)28.0No
para (to I)21.8Yes
meta (to I)26.5No

Note: This table presents hypothetical data based on established principles of substituent effects for illustrative purposes.

Quantum Chemical Calculations of Intermediates and Transition States

Quantum chemical calculations provide critical data on the geometry, stability, and electronic structure of transient species like reaction intermediates and transition states, which are often impossible to observe directly. In reactions of this compound, these calculations are key to validating proposed mechanistic pathways.

For example, during an electrophilic aromatic substitution, a positively charged intermediate known as a sigma-complex or Wheland intermediate is formed. Quantum chemical calculations can optimize the geometry of this intermediate for substitution at each possible ring position. The relative energies of these intermediates provide insight into the directing effects of the substituents. A proposed mechanism might involve the formation of a transient zwitterionic intermediate, which could then proceed through unimolecular or bimolecular pathways. researchgate.net Computational analysis can assess the thermodynamic feasibility of such pathways. researchgate.net

Transition state theory is fundamental to understanding reaction kinetics. Locating the transition state structure on the potential energy surface is a primary goal of these calculations. A true transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion of atoms along the reaction coordinate. The value of this frequency and the analysis of the corresponding vibrational mode confirm that the structure connects the reactant and product of that particular step. For instance, calculations can locate transition states and confirm they possess the correct vectors for the reaction . researchgate.net

Table 2: Calculated Properties of a Hypothetical Transition State for para-Substitution

PropertyCalculated ValueSignificance
Relative Energy (kcal/mol)21.8Determines the reaction rate (kinetics)
GeometryAsymmetric, sp³-hybridized carbon at para-positionConfirms the structure of the activated complex
Imaginary Frequency-350 cm⁻¹Confirms the structure as a true transition state
Key Bond DistancesLengthened C-H bond at para-position, forming C-Electrophile bondIllustrates the bond-breaking and bond-forming processes

Note: This table contains illustrative data for a hypothetical reaction.

Analysis of Electronic Effects and Reactivity of Substituted Benzene Systems

The reactivity of the this compound ring is governed by the combined electronic influence of its two substituents. These effects can be broadly categorized into inductive effects and resonance effects.

The iodo group exhibits a dual electronic nature. It is highly electronegative and withdraws electron density from the benzene ring through the sigma bond network (a negative inductive effect, -I). However, it also possesses lone pairs of electrons in p-orbitals that can be donated into the aromatic π-system (a positive resonance or mesomeric effect, +M). For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups, meaning the ring is less reactive towards electrophiles than unsubstituted benzene. msu.edulibretexts.org Despite being deactivators, they direct incoming electrophiles to the ortho and para positions because the resonance donation helps stabilize the positive charge in the corresponding transition states. libretexts.orgwikipedia.org

The 1,1-difluoroethyl group (-CF₂CH₃) is a potent electron-withdrawing group. The high electronegativity of the two fluorine atoms causes a strong -I effect, pulling significant electron density away from the benzene ring. This effect is similar to that of the well-studied trifluoromethyl (-CF₃) group. libretexts.org Unlike halogens, this group has no lone pairs to donate and thus exerts no resonance-donating effect. This powerful deactivation significantly reduces the nucleophilicity of the aromatic ring. wikipedia.org Such strong deactivating groups are meta-directors because the meta positions are less destabilized during the formation of the cationic Wheland intermediate compared to the ortho and para positions. wikipedia.orglibretexts.org

Table 3: Summary of Electronic Effects in this compound

SubstituentInductive Effect (-I)Resonance Effect (M)Overall Effect on ReactivityDirecting Influence
Iodo (-I)Strong withdrawingWeak donating (+M)Deactivatingortho, para
1,1-Difluoroethyl (-CF₂CH₃)Very strong withdrawingNoneStrongly Deactivatingmeta

Advanced Methodologies and Process Optimization in the Synthesis and Application of 1 1,1 Difluoroethyl 3 Iodobenzene

Flow Chemistry and Microreactor Technology

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, has emerged as a transformative approach for chemical synthesis. amf.ch Unlike traditional batch processing, this technique allows for superior control over reaction conditions, leading to more consistent and reliable outcomes. amf.ch The use of microreactors—devices with internal dimensions in the sub-millimeter range—further enhances these advantages due to their high surface-area-to-volume ratio. beilstein-journals.orglabunlimited.com

The defining feature of flow chemistry is the exceptional control it offers over critical reaction parameters. mt.com The high surface-area-to-volume ratio inherent in microreactors allows for extremely efficient heat transfer, enabling precise temperature control and minimizing the formation of hot spots that can lead to side reactions or decomposition, a common issue in batch reactors. labunlimited.comyoutube.com Mixing in flow reactors occurs via diffusion, which is much faster and more reliable than mechanical stirring in large vessels, ensuring a homogeneous reaction mixture. labunlimited.com

These factors lead to significant improvements in reproducibility and scalability. mt.commanetco.be A reaction optimized in a laboratory-scale flow system can often be scaled up for industrial production by simply running the system for a longer duration or by "numbering up"—running multiple reactors in parallel. amf.ch This seamless scalability contrasts sharply with the challenges of scaling up batch reactions, where heat and mass transfer issues can dramatically alter reaction outcomes. manetco.be

Table 1: Comparison of Batch vs. Flow Chemistry for a Hypothetical Synthesis Step

Parameter Batch Reactor Flow Reactor / Microreactor Advantage of Flow Chemistry
Temperature Control Prone to gradients and hotspots Uniform and precise temperature profile labunlimited.comyoutube.com Enhanced selectivity and safety.
Mixing Mechanical, can be inefficient Rapid diffusion-based mixing labunlimited.com Higher conversion and product purity.
Reaction Time Determined by batch duration Controlled by flow rate and reactor volume mt.com Rapid optimization and faster reactions.
Scalability Complex, requires re-optimization Seamless by continuous operation or numbering-up amf.ch Reduced development time and cost.
Reproducibility Can vary between scales High, due to precise parameter control mt.commt.com Consistent product quality.

The synthesis of 1-(1,1-Difluoroethyl)-3-iodobenzene involves both iodination (a type of halogenation) and the introduction of a difluoromethyl group (fluorination). These reactions often utilize highly reactive, toxic, and corrosive reagents, such as elemental fluorine (F₂) or diethylaminosulfur trifluoride (DAST). rsc.orgresearchgate.net Flow chemistry provides a much safer and more efficient platform for handling such hazardous materials. rsc.orgrsc.org

In a continuous flow setup, hazardous reagents can be generated in-situ and consumed immediately, minimizing the amount present at any given time. nih.gov For instance, direct fluorination of aromatic compounds using F₂ gas, a notoriously difficult and exothermic reaction in batch, can be controlled cleanly and selectively in a microreactor. beilstein-journals.orgresearchgate.net Similarly, the use of DAST, which can detonate at elevated temperatures, is made safer in flow systems where the reaction's exotherm is readily dissipated. rsc.orgresearchgate.net The precise control over stoichiometry and residence time in a microreactor allows for selective fluorination, which is crucial for installing the 1,1-difluoroethyl moiety without unwanted side reactions. researchgate.net Light-induced fluorinations using reagents like Selectfluor have also been successfully implemented in continuous-flow protocols, offering efficient synthesis with short reaction times. acs.org

Process intensification refers to the development of innovative equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. youtube.com Flow chemistry is a prime example of process intensification. psecommunity.org Highly exothermic reactions, such as many halogenations and fluorinations, are difficult to manage in large batch reactors, posing a risk of thermal runaway. rsc.orgresearchgate.net

Microreactors, with their superior heat transfer capabilities, can safely handle these highly energetic reactions, effectively quenching exotherms as they are generated. youtube.comresearchgate.net This enhanced safety profile allows chemists to explore "novel process windows"—reaction conditions of high temperature and pressure that are inaccessible or too dangerous to attempt in batch processing. mt.com Operating at elevated temperatures can dramatically accelerate reaction rates, potentially reducing a process that takes hours in batch to mere minutes or seconds in flow. youtube.com This acceleration not only increases throughput but also contributes to a more sustainable and economical chemical manufacturing process. elsevier.com

Electrochemical Synthesis Methods

Electrochemical synthesis represents a green and powerful alternative to traditional chemical redox reactions. acs.org Instead of using chemical oxidants or reductants, electrochemistry employs an electric current to drive reactions, minimizing waste and avoiding the use of hazardous reagents. acs.orggoogle.com This methodology is particularly relevant for fluorination reactions.

While direct electrochemical synthesis of this compound is not widely documented, the principles of electrochemical fluorination are well-established. acs.org The "Simons Process," an industrial method, uses electrolysis in anhydrous hydrogen fluoride (B91410) to produce perfluorinated compounds. google.com More modern, selective electrochemical fluorinations are achieved in aprotic solvents containing fluoride salts. acs.org These methods can be used for various transformations, including the desulfurizative fluorination of xanthates or the fluorination of heterocyclic compounds. acs.org The scalability of electrochemical processes, including in flow electrolysis cells, makes them an attractive option for industrial production. acs.org For a molecule like this compound, electrochemical methods could potentially be developed for either the iodination step or the introduction of fluorine atoms, offering a more sustainable synthetic route.

Automation in Synthetic Organic Chemistry for High-Throughput Experimentation

The optimization of complex synthetic routes, such as that for this compound, often requires screening a vast number of variables, including catalysts, ligands, solvents, and temperatures. Automation and high-throughput experimentation (HTE) have become indispensable tools for accelerating this process. acs.orgacs.org HTE involves the miniaturization and parallelization of reactions, allowing hundreds or even thousands of experiments to be run simultaneously in microtiter plates. acs.orgchemrxiv.org

Automated robotic systems can handle the precise dispensing of liquid and solid reagents, reaction setup, and sample analysis, dramatically increasing the efficiency of the experimental process. researchgate.netnso-journal.orgucla.edu This approach is particularly powerful for optimizing cross-coupling reactions, which would likely be a key step in synthesizing the target molecule (e.g., coupling an iodo-substituted precursor with a difluoroethyl-containing fragment). acs.org By rapidly screening a wide array of conditions, HTE can identify optimal reaction parameters that might be missed in traditional, manual experimentation, leading to higher yields and purer products. acs.orgchemrxiv.org The coupling of automation with flow chemistry further enhances the chemical toolbox, enabling rapid optimization and production in a continuous, automated fashion. acs.org

Table 2: Illustrative High-Throughput Screening Array for a Cross-Coupling Step

Well Catalyst Ligand Base Solvent
A1 Pd(OAc)₂ SPhos K₃PO₄ Dioxane
A2 Pd(OAc)₂ SPhos Cs₂CO₃ Dioxane
A3 Pd(OAc)₂ XPhos K₃PO₄ Dioxane
A4 Pd(OAc)₂ XPhos Cs₂CO₃ Dioxane
B1 Pd₂(dba)₃ SPhos K₃PO₄ Toluene
B2 Pd₂(dba)₃ SPhos Cs₂CO₃ Toluene
B3 Pd₂(dba)₃ XPhos K₃PO₄ Toluene
B4 Pd₂(dba)₃ XPhos Cs₂CO₃ Toluene
... ... ... ... ...

Potential Academic and Research Applications

Building Blocks for the Synthesis of Complex Fluorinated Organic Molecules

The primary application of 1-(1,1-Difluoroethyl)-3-iodobenzene is as a foundational building block for constructing more complex organic molecules that contain the 1,1-difluoroethyl group. This functional group is increasingly sought after in the design of pharmaceuticals and agrochemicals. The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds, making it an excellent substrate for a variety of coupling reactions that form new carbon-carbon and carbon-heteroatom bonds.

Researchers utilize this compound in well-established palladium-catalyzed cross-coupling reactions. These methods provide reliable pathways to introduce the 1-(1,1-difluoroethyl)phenyl scaffold into a larger molecular framework. The reactivity of the aryl iodide allows for efficient bond formation under relatively mild conditions, which is compatible with a wide range of other functional groups.

Table 1: Representative Cross-Coupling Reactions using this compound

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Bond Product Class
Suzuki-Miyaura Coupling Aryl or Vinyl Boronic Acid/Ester Pd(PPh₃)₄, Base (e.g., Na₂CO₃) C(sp²)-C(sp²) / C(sp²)-C(sp²) Biaryls, Arylated Alkenes
Sonogashira Coupling Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) C(sp²)-C(sp) Aryl Alkynes
Buchwald-Hartwig Amination Amine (Primary or Secondary) Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) C(sp²)-N Aryl Amines
Heck Coupling Alkene Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) C(sp²)-C(sp²) Substituted Alkenes

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C(sp²)-C(sp²) | Biaryls, Arylated Alkenes |

This table is illustrative of the potential reactions and does not represent specific experimental results for this exact compound.

Precursors for Advanced Material Science Research

The incorporation of fluorine atoms into organic materials can profoundly influence their physical and chemical properties. Fluorinated compounds often exhibit enhanced thermal stability, unique electronic characteristics, and modified intermolecular interactions. The 1,1-difluoroethyl group, in particular, can be used to fine-tune these properties.

As a precursor, this compound allows for the systematic introduction of the difluoroethylphenyl unit into polymers, liquid crystals, and other organic electronic materials. Through polymerization reactions (e.g., Suzuki polycondensation), researchers can synthesize novel fluorinated conjugated polymers. These materials are investigated for applications in:

Organic Light-Emitting Diodes (OLEDs): Tuning of emission wavelengths and improving device efficiency.

Organic Photovoltaics (OPVs): Modifying energy levels (HOMO/LUMO) for better charge separation and transport.

Organic Field-Effect Transistors (OFETs): Enhancing charge carrier mobility and operational stability.

The difluoroethyl group can impact polymer solubility, morphology, and electronic behavior, making this building block a valuable tool for structure-property relationship studies in materials science.

Development of Novel Fluorination and Functionalization Methodologies

The synthesis of organofluorine compounds often requires specialized methods. The development of new reactions to efficiently install fluorinated groups is a highly active area of research. This compound can serve as a benchmark substrate to test and optimize new chemical transformations. For instance, novel catalytic systems for cross-coupling reactions can be evaluated using this substrate to assess their tolerance for fluorinated motifs.

Furthermore, the compound is itself a product of modern difluoroalkylation methods. Research in this area focuses on using inexpensive and readily available fluorine sources. The development of catalytic methods to synthesize compounds like this compound from simpler precursors is a key research goal.

Table 2: Selected Methodologies for Synthesizing (1,1-Difluoroethyl)arenes

Reagent Type Precursor Catalyst/Conditions Reference Concept
1,1-Difluoroethylating Reagent Arylboronic Acid CH₃CF₂Cl, Ni-catalyst Cross-coupling with an inexpensive difluoroethyl source.
Nucleophilic Fluorination Aryl Ethyl Ketone Deoxofluorinating Agent (e.g., DAST, Deoxo-Fluor®) Conversion of a carbonyl to a difluoromethylene group.

The reactivity of the C-I bond can also be exploited to develop new functionalization methods beyond standard cross-coupling, including iodonium (B1229267) salt formation, which opens pathways to hypervalent iodine chemistry and further transformations.

Probes for Mechanistic Organic Chemistry Studies

Understanding the precise step-by-step pathway of a chemical reaction (its mechanism) is crucial for improving its efficiency and scope. This compound is a valuable tool for such mechanistic investigations for several reasons:

¹⁹F NMR Spectroscopy: The two fluorine atoms act as a clean and sensitive spectroscopic probe. ¹⁹F Nuclear Magnetic Resonance (NMR) is a powerful technique with a wide chemical shift range and high sensitivity, allowing chemists to monitor the fate of the difluoroethyl-containing fragment throughout a reaction sequence with great precision.

Defined Electronic and Steric Effects: The 1,1-difluoroethyl group exerts a specific electronic-withdrawing and steric effect on the aromatic ring. By comparing the reactivity of this compound to simpler aryl iodides (e.g., iodobenzene (B50100) or toluenes), researchers can quantify how these properties influence reaction rates and outcomes, providing insight into the transition states of key mechanistic steps like oxidative addition and reductive elimination in catalytic cycles.

Reactive C-I Bond: The carbon-iodine bond is weak enough to be cleaved under various conditions, including photochemical or radical-based processes, allowing for studies of non-catalytic reaction pathways.

Design of Ligands and Catalysts Incorporating Fluorinated Aryl Iodide Scaffolds

The performance of a metal catalyst is critically dependent on the ligands coordinated to it. By modifying the steric and electronic properties of a ligand, one can tune the catalyst's activity, selectivity, and stability.

This compound serves as an excellent starting point for the synthesis of novel ligands. The iodo group can be readily converted into other functionalities, such as phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) precursors. The resulting ligands would feature the 1-(1,1-difluoroethyl)phenyl motif, which could:

Induce Electronic Effects: The fluorine atoms can modulate the electron-donating or -accepting properties of the ligand, thereby influencing the electron density at the metal center.

Engage in Non-Covalent Interactions: The polarized C-F bonds can participate in specific interactions (e.g., hydrogen bonding, dipole-dipole) within the catalytic sphere, potentially influencing enantioselectivity in asymmetric catalysis.

Enhance Catalyst Stability: The presence of fluorine can increase the oxidative and thermal stability of the resulting catalyst.

By systematically incorporating this fluorinated scaffold into ligand designs, chemists can explore new areas of catalyst development and potentially achieve unprecedented reactivity and selectivity in important chemical transformations.

Q & A

Q. Q1: What are the established synthetic routes for 1-(1,1-difluoroethyl)-3-iodobenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation or coupling reactions. For example:

  • Friedel-Crafts acylation or Suzuki-Miyaura coupling can introduce the difluoroethyl group to iodobenzene derivatives. A Pd-catalyzed cross-coupling reaction (e.g., using PdCl₂(dppf)₂) with boronic acids under Na₂CO₃ in DME/H₂O at 70–80°C is effective for aryl-alkyl bond formation .
  • Halogen exchange using CuI/KI in HMPA at 150°C can replace chlorine with iodine in precursors like 1-(1,1-difluoroethyl)-3-chlorobenzene .
    Key Variables: Catalyst choice (Pd vs. Cu), solvent polarity, and temperature critically affect regioselectivity and yield. For instance, Na(OAc)₃BH in dichloroethane at RT achieves reductive amination without degrading the iodobenzene core .

Thermodynamic Stability and Decomposition

Q. Q2: How do thermodynamic properties (e.g., ΔfH°gas) inform the stability of this compound under experimental conditions?

Methodological Answer: Gas-phase thermodynamic data for analogous fluorinated compounds (e.g., 1,1-difluoroethylene) provide insights:

  • ΔfH°gas for 1,1-difluoroethylene is –261.3 kJ/mol (Kolesov et al., 1962), suggesting similar derivatives like this compound may exhibit moderate thermal stability but sensitivity to radical-initiated decomposition .
  • Decomposition pathways under reflux (e.g., in DCE) should be monitored via GC-MS to detect byproducts like HF or iodobenzene fragments .

Advanced Reactivity: Regioselectivity in Substitution Reactions

Q. Q3: What factors govern the regioselectivity of nucleophilic substitution at the iodine site in this compound?

Methodological Answer:

  • Electronic effects : The electron-withdrawing difluoroethyl group meta to iodine increases the electrophilicity of the aryl iodide, favoring SNAr reactions with strong nucleophiles (e.g., amines) .
  • Steric effects : Bulkier nucleophiles may prefer para positions due to steric hindrance from the difluoroethyl group. Computational modeling (DFT) of charge distribution can predict reactivity .
  • Catalytic systems : Pd(0)/Xantphos ligands enhance oxidative addition at iodine in cross-couplings, as shown in analogous iodobenzene derivatives .

Analytical Challenges in Characterization

Q. Q4: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • ¹⁹F NMR : The difluoroethyl group shows a characteristic triplet near –120 ppm (J = 240 Hz) due to coupling with adjacent protons .
  • HRMS : Exact mass (calc. for C₈H₆F₂I: 298.94 g/mol ) confirms molecular composition. Discrepancies >2 ppm warrant re-evaluation of purity .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, especially if synthetic routes yield positional isomers .

Contradictions in Literature Data

Q. Q5: How can researchers resolve discrepancies in reported reaction yields for this compound?

Methodological Answer:

  • Reproducibility checks : Variations in Pd catalyst activity (e.g., PdCl₂(dppf)₂ vs. Pd(PPh₃)₄) or solvent dryness (Na₂CO₃ in DME vs. DMF) can explain yield differences .
  • Byproduct analysis : GC-MS or LC-HRMS identifies side products (e.g., dehalogenated species) that reduce yields .
  • Standardization : Adopt controlled reaction databases (e.g., PubChem) to cross-validate conditions .

Computational Modeling of Electronic Effects

Q. Q6: How can DFT calculations predict the electronic influence of the difluoroethyl group on aryl iodide reactivity?

Methodological Answer:

  • HOMO-LUMO analysis : The difluoroethyl group lowers the LUMO energy of the aryl iodide, increasing susceptibility to nucleophilic attack. Software like Gaussian 16 with B3LYP/6-31G* basis sets quantifies this effect .
  • Charge mapping : Electrostatic potential surfaces reveal electron-deficient regions near iodine, guiding catalyst design for cross-couplings .

Safety and Handling Protocols

Q. Q7: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts (e.g., HF) .
  • Storage : Keep in amber glass under inert gas (N₂/Ar) to prevent photolytic or oxidative degradation .
  • Emergency protocols : Neutralize spills with CaCO₃ to bind HF, followed by ethanol/water rinsing .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.